Structural Uniqueness: Regioisomeric Differentiation from Indole-3-Isoxazole-5-Carboxamide Anticancer Series
The target compound features a benzo[cd]indole core with the isoxazole-5-carboxamide attached at the 6-position, differentiating it from the well-characterized indole-3-isoxazole-5-carboxamide series studied by Hawash et al. (2021) for hepatocellular carcinoma cytotoxicity [1]. In that series, the most potent compound (5b) exhibited an IC₅₀ of 2.8 ± 0.3 µM against Huh7 cells, while a structurally similar analog with a different substitution pattern (compound 5u) showed a markedly reduced IC₅₀ of 28 ± 3 µM, demonstrating >10-fold potency shift driven solely by peripheral substitution identity [1]. Quantitative activity data for CAS 919759-34-5 itself has not been published, therefore direct head-to-head comparison is not possible. This evidence is class-level inference only.
| Evidence Dimension | Cytotoxicity (SRB assay) – regioisomeric scaffold impact on potency range |
|---|---|
| Target Compound Data | Not determined / not published |
| Comparator Or Baseline | Indole-3-isoxazole-5-carboxamide series: compound 5b IC₅₀ 2.8 ± 0.3 µM (Huh7) vs. compound 5u IC₅₀ 28 ± 3 µM (Huh7) [1] |
| Quantified Difference | >10-fold potency variation within same scaffold depending on substitution pattern (class-level observation, not compound-specific) |
| Conditions | Sulforhodamine B (SRB) assay, 72 h incubation, Huh7 hepatocellular carcinoma cell line [1] |
Why This Matters
This demonstrates that within the indole-isoxazole-5-carboxamide chemotype, potency is exquisitely sensitive to structural modifications, meaning the target compound cannot be assumed to share the activity profile of other regioisomers or substitution variants.
- [1] Hawash, M., Kahraman, D. C., Ergun, S. G., Cetin-Atalay, R., & Baytas, S. N. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry, 15, 66. Table 2. View Source
